molecular formula C11H13NO B010442 3-(2-Pyridinyl)cyclohexanone CAS No. 110225-73-5

3-(2-Pyridinyl)cyclohexanone

Cat. No.: B010442
CAS No.: 110225-73-5
M. Wt: 175.23 g/mol
InChI Key: BOUYKDHSCXCQCS-UHFFFAOYSA-N
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Description

3-(2-Pyridinyl)cyclohexanone is an organic compound with the molecular formula C₁₁H₁₃NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridinyl)cyclohexanone typically involves the reaction of cyclohexanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridinyl)cyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine compounds.

Scientific Research Applications

3-(2-Pyridinyl)cyclohexanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Pyridinyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridinyl)cyclohexanone
  • 4-(2-Pyridinyl)cyclohexanone
  • 3-(3-Pyridinyl)cyclohexanone

Uniqueness

3-(2-Pyridinyl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its position on the cyclohexanone ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-pyridin-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-2,6-7,9H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUYKDHSCXCQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443003
Record name 3-(2-PYRIDINYL)CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110225-73-5
Record name 3-(2-PYRIDINYL)CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Pyridinyl)cyclohexanone
Reactant of Route 2
3-(2-Pyridinyl)cyclohexanone
Reactant of Route 3
3-(2-Pyridinyl)cyclohexanone
Reactant of Route 4
3-(2-Pyridinyl)cyclohexanone
Reactant of Route 5
3-(2-Pyridinyl)cyclohexanone
Reactant of Route 6
3-(2-Pyridinyl)cyclohexanone

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